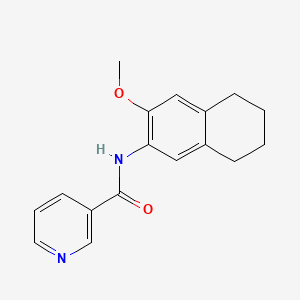

![molecular formula C19H27N3O3 B5580872 2-(4-{[4-(3-hydroxyphenyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5580872.png)

2-(4-{[4-(3-hydroxyphenyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-{[4-(3-hydroxyphenyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide” is a complex organic molecule. It contains two piperidine rings, which are six-membered rings containing one nitrogen atom. Piperidine is a common motif in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain several functional groups, including two piperidine rings, an amide group, and a phenol group . These functional groups could potentially allow for various interactions with biological targets.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide and phenol functional groups. For example, the phenol group might be susceptible to reactions involving its hydroxyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and phenol groups could impact its solubility in different solvents .科学的研究の応用

Novel Derivatives and Their Applications

Synthesis and DNA/BSA Binding Studies : Derivatives of the compound have been synthesized and evaluated for their binding interactions with calf thymus DNA and bovine serum albumin (BSA), showing potential applications in the study of DNA-protein interactions and the development of new therapeutic agents (Raj, 2020).

Coordination Complexes and Derivative Formation : Research into tautomeric amidines interacting with 3-ferrocenylmethylidene-2,4-pentanedione has led to the formation of pyrimidine and piperidone derivatives and polymeric coordination complexes, illustrating the compound's versatility in forming structurally complex and potentially bioactive materials (Klimova et al., 2013).

Catalysis in Organic Synthesis : Studies have shown that nano magnetite (Fe3O4) can act as an efficient catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and related acetamide derivatives under ultrasound irradiation, highlighting the compound's role in facilitating environmentally friendly and efficient synthetic pathways (Mokhtary & Torabi, 2017).

Enzyme Inhibition for Therapeutic Applications : Derivatives have been explored for their inhibitory activities against various enzymes, presenting a potential avenue for the development of new therapeutic agents targeting diseases associated with enzyme dysfunction (Virk et al., 2018).

Chemoselective Acetylation in Drug Synthesis : The chemoselective monoacetylation of amino groups in certain derivatives, utilizing immobilized lipase, has been optimized for the synthesis of intermediates valuable in antimalarial drug development, demonstrating the compound's role in streamlining pharmaceutical synthesis processes (Magadum & Yadav, 2018).

特性

IUPAC Name |

2-[4-[4-(3-hydroxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c20-18(24)13-21-8-4-15(5-9-21)19(25)22-10-6-14(7-11-22)16-2-1-3-17(23)12-16/h1-3,12,14-15,23H,4-11,13H2,(H2,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOHBAUIWAVPJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=CC=C2)O)C(=O)C3CCN(CC3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NE)-N-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B5580789.png)

![3-({1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5580797.png)

![N-(4-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5580805.png)

![9-[(4-chlorophenyl)(hydroxy)acetyl]-2-cyclopentyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5580808.png)

![N-[(E)-(3-chlorophenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide](/img/structure/B5580811.png)

![3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5580835.png)

![9-(5-fluoro-2-methoxybenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5580849.png)

![3-methoxy-N-[2,2,2-trichloro-1-(pyridin-2-ylcarbamothioylamino)ethyl]benzamide](/img/structure/B5580857.png)

![Ethyl 3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate](/img/structure/B5580864.png)

![methyl 2-[(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B5580868.png)